molecular formula C14H22ClNO3 B5163746 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

Cat. No. B5163746
M. Wt: 287.78 g/mol
InChI Key: JGSQMIJGDYAUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as MPHP, is a chemical compound that has been widely studied in scientific research. It is a synthetic compound that has been synthesized and used in various fields of research, including neuroscience, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is not fully understood, but it is thought to act as a partial agonist at the alpha-2 adrenergic receptor and as a reuptake inhibitor of dopamine and norepinephrine. 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to interact with the endocannabinoid system, specifically by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids.
Biochemical and Physiological Effects:
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction in certain blood vessels. In addition, 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to produce anxiolytic and anti-depressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects on neurotransmitter systems can be studied in vitro and in vivo. However, there are also some limitations to the use of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in laboratory experiments. It has been shown to have potential for abuse and dependence, and its effects on human subjects are not well understood.

Future Directions

There are several future directions for research on 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of research is the development of new drugs that target the endocannabinoid system, based on the structure of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. Another area of research is the investigation of the long-term effects of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride on neurotransmitter systems and behavior. Finally, there is a need for further research on the potential therapeutic uses of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, particularly in the treatment of anxiety and depression.

Synthesis Methods

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-methoxyphenol with 1-pyrrolidin-2-one in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. The synthesis of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a well-established method, and the purity and yield of the final product can be controlled by adjusting the reaction conditions.

Scientific Research Applications

1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been used in a variety of scientific research applications, including as a tool for studying the function of neurotransmitter systems in the brain. 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to modulate the release of dopamine and norepinephrine, two important neurotransmitters involved in reward and motivation pathways. 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been used to investigate the role of the endocannabinoid system in regulating anxiety and stress responses.

properties

IUPAC Name

1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15;/h4-7,12,16H,2-3,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSQMIJGDYAUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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